molecular formula C17H15N3O3 B15009815 2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole

2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole

Cat. No.: B15009815
M. Wt: 309.32 g/mol
InChI Key: CQMOHHJTOKGELH-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a trimethylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with 2,4,6-trimethylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reaction conditions and reagents used.

    Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with dienes or alkynes to form larger heterocyclic systems.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.

    Cycloaddition: Dienes or alkynes in the presence of a suitable catalyst.

Major Products Formed

    Reduction: 2-(3-Aminophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Cycloaddition: Larger heterocyclic compounds with fused ring systems.

Scientific Research Applications

2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: The compound and its derivatives may exhibit biological activities, making them potential candidates for drug development. They can be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.

    Organic Electronics: Due to its conjugated structure, it can be used in the development of organic semiconductors and conductive polymers.

    Analytical Chemistry: It can serve as a fluorescent probe or sensor for detecting various analytes in environmental and biological samples.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA. The nitrophenyl group can undergo reduction to form reactive intermediates that can bind to and inhibit the activity of target proteins. In materials science, the compound’s electronic properties are influenced by the conjugation and electron-withdrawing effects of the nitro group, which can affect its performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Lacks the trimethyl groups on the phenyl ring, which can affect its electronic properties and reactivity.

    2-(4-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole: The nitro group is in a different position on the phenyl ring, which can influence its chemical behavior and interactions.

    2-(3-Nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Contains fewer methyl groups, potentially altering its steric and electronic characteristics.

Uniqueness

2-(3-Nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole is unique due to the presence of both a nitrophenyl group and a trimethylphenyl group, which can significantly influence its chemical reactivity, electronic properties, and potential applications. The combination of these substituents can enhance its performance in specific applications, such as organic electronics and medicinal chemistry, compared to similar compounds.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

2-(3-nitrophenyl)-5-(2,4,6-trimethylphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H15N3O3/c1-10-7-11(2)15(12(3)8-10)17-19-18-16(23-17)13-5-4-6-14(9-13)20(21)22/h4-9H,1-3H3

InChI Key

CQMOHHJTOKGELH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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